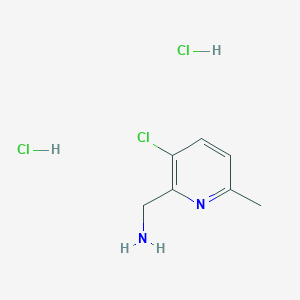
N-(3-乙酰基苯基)-2,2-二甲基丙酰胺
描述
The compound N-(3-acetylphenyl)-2,2-dimethylpropanamide is a chemical entity that can be presumed to have an aromatic ring due to the presence of a phenyl group, an acetyl functional group, and a dimethylpropanamide moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their chemistry, which can be used to infer some aspects of the target compound's characteristics.
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials such as carboxaldehydes and amines. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide involves reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride . This suggests that a similar approach could potentially be used for the synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide, using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds shows specific orientations of substituents around the amide nitrogen. For example, in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, the N—H bond is syn to the methyl substituent and anti to the carbonyl group . This indicates that in N-(3-acetylphenyl)-2,2-dimethylpropanamide, the spatial arrangement of the substituents could influence the overall molecular conformation and potentially its reactivity.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve cyclizations and the formation of various heterocyclic structures. For example, the reaction of β-alanines with urea or potassium thiocyanate leads to the formation of pyrimidinediones and their thio analogues . This implies that N-(3-acetylphenyl)-2,2-dimethylpropanamide might also undergo cyclization reactions under appropriate conditions, leading to the formation of new ring systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(3-acetylphenyl)-2,2-dimethylpropanamide are not directly reported, related compounds exhibit properties such as intermolecular hydrogen bonding, which can affect their physical state and solubility . The spectral data from NMR and IR provide insights into the structural aspects of these compounds . Therefore, similar analytical techniques could be employed to deduce the physical and chemical properties of N-(3-acetylphenyl)-2,2-dimethylpropanamide.
科学研究应用
分光光度分析
N-(3-乙酰基苯基)-2,2-二甲基丙酰胺用于分光光度分析。它可以在表面活性剂的存在下与 Fe(III) 形成稳定的配合物,这允许直接测定水溶液中的 Fe(III)。该方法以其简单性和可靠性而著称 Shu, 2011。
催化热解
该化合物用于催化热解工艺。它使用类似化合物作为原料合成,并使用各种催化剂以实现最佳产率。此类工艺在精细化工行业中非常重要,并且在石油回收以及纤维和塑料的改性中具有应用 Zhong-wei, 2008。
抗黑色素瘤活性
在医学研究中,特别是在癌症治疗中,N-(3-乙酰基苯基)-2,2-二甲基丙酰胺的类似物已被合成并评估其抗黑色素瘤活性。这些类似物对各种黑色素瘤细胞系显示出显着的细胞毒性,表明其潜在的治疗应用 Lant et al., 2001。
有机合成
该化合物还参与各种有机化学品的合成。它作为不同化学品生产中的一个组成部分,突出了它在有机化学中的多功能性 Chen Guangwen, 2009。
抗菌和抗真菌活性
含有 N-(3-乙酰基苯基)-2,2-二甲基丙酰胺的 4-乙酰苯基片段的化合物已被合成并测试了它们的抗菌和抗真菌活性。此应用对于开发新的抗菌剂至关重要 Baranovskyi et al., 2018。
晶体结构分析
已经对 N-(3-乙酰基苯基)-2,2-二甲基丙酰胺衍生物的晶体结构进行了研究,提供了对分子相互作用和氢键模式的见解。此类研究对于了解该化合物的性质和潜在应用至关重要 Kant et al., 2014。
金属萃取和离子交换
该化合物及其衍生物用于金属萃取工艺,特别是在铀 (VI) 和镎的萃取中。这在核燃料后处理和废物管理中具有应用 Ban et al., 2016。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as oximes and hydrazones, have been found to react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with the compound , have been found to affect a wide range of biological activities .
Pharmacokinetics
A compound with a similar structure was found to have high gi absorption and was bbb permeant . The compound also had a Log Kp (skin permeation) of -6.9 cm/s and a lipophilicity Log Po/w (iLOGP) of 1.97 .
Result of Action
Compounds with similar structures have been found to exhibit significant biological activities .
未来方向
属性
IUPAC Name |
N-(3-acetylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)10-6-5-7-11(8-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNODJQTIHMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

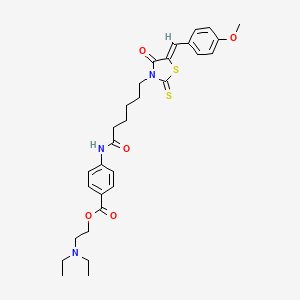
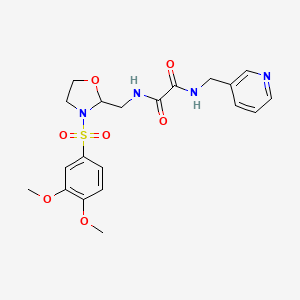

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)
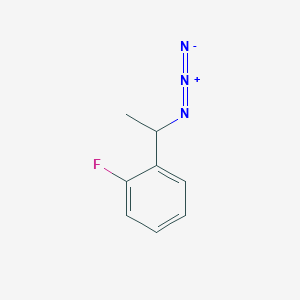
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

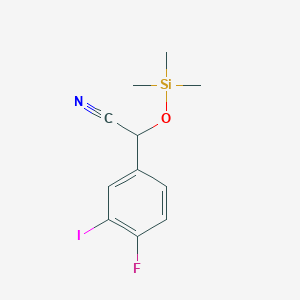
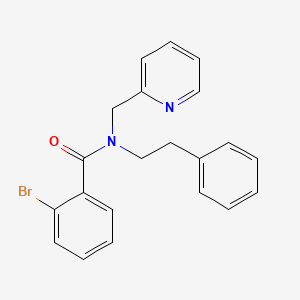
![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)
